Allylisopropylacetamid

Übersicht

Beschreibung

Allylisopropylacetamide is an organic compound with the molecular formula C8H15NO. It is a colorless to pale yellow liquid with a pungent odor. This compound is soluble in water and most organic solvents. Allylisopropylacetamide is known for its role as a porphyrogenic agent, meaning it can induce the production of porphyrins, which are precursors to heme, an essential component of hemoglobin.

Wissenschaftliche Forschungsanwendungen

Allylisopropylacetamide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: The compound is used to induce experimental porphyria in animal models, helping researchers study the biochemical pathways involved in porphyrin metabolism.

Medicine: Allylisopropylacetamide is used in research to understand the effects of porphyrogenic agents on liver function and heme synthesis.

Industry: It is used in the production of various chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

Target of Action

Allylisopropylacetamide (AlA) primarily targets the liver, specifically the hepatic cells . It interacts with the cytochrome P450-dependent mixed function oxidase (MFO) systems, which are crucial for the metabolism of drugs and environmental xenobiotics .

Mode of Action

AlA is known to be a “suicide inhibitor” of cytochrome P450 . It is first oxidized by the cytochrome to a reactive intermediate that binds covalently to the heme moiety of the cytochrome . The subsequent breakdown of the heme gives rise to characteristic pigments .

Biochemical Pathways

AlA affects the heme biosynthetic pathway. It induces an increase in the synthesis of porphobilinogen (PBG), a precursor in the heme biosynthetic pathway . This increase could be due to an increased synthesis of PBG or a decreased utilization . PBG is synthesized in the liver via 8-aminolevulinic acid (ALA) from glycine and acetate or succinate .

Pharmacokinetics

Multiple intraperitoneal injections of AlA in rats cause a decrease in matrix material and loss of endogenous peroxidatic activity in hepatic cell microbodies . These changes are detectable as early as 48 hours after commencing injections and are prominent by 5 days . On cessation of injections, recovery of normal microbody morphology is rapid but peroxidatic activity of microbodies returns more slowly .

Result of Action

The administration of AlA results in porphobilinogenuria in rabbits . In rats, it causes a decrease in matrix material and loss of endogenous peroxidatic activity in hepatic cell microbodies . These changes are detectable as early as 48 hours after commencing injections and are prominent by 5 days .

Action Environment

Environmental factors, including other chemicals and xenobiotics, can influence the action of AlA. For instance, most chemicals either induce or have little or no effect on MFO systems, but a few, including AlA, produce marked losses . Other agents like carbon tetrachloride and phenobarbital, which also affect the MFO systems, can interact with AlA, potentially influencing its efficacy and stability .

Biochemische Analyse

Biochemical Properties

Allylisopropylacetamide plays a significant role in biochemical reactions, particularly in the induction of delta-aminolevulinate synthetase, an enzyme crucial for heme biosynthesis . The compound interacts with various enzymes and proteins, including cytochrome P-450 and NADPH-cytochrome c reductase . These interactions lead to an increase in the rate of microsomal protein synthesis and a decrease in microsomal ribonuclease activity . Allylisopropylacetamide also causes an initial decrease in cytochrome P-450 content, which is not observed with other compounds like phenobarbital .

Cellular Effects

The effects of Allylisopropylacetamide on cellular processes are profound. In hepatic cells, multiple intraperitoneal injections of Allylisopropylacetamide cause a decrease in matrix material and loss of endogenous peroxidatic activity in microbodies . These changes are detectable as early as 48 hours after commencing injections and become prominent by 5 days . The compound also influences cell signaling pathways and gene expression, particularly in the context of heme biosynthesis and cytochrome P-450 levels .

Molecular Mechanism

At the molecular level, Allylisopropylacetamide exerts its effects by inducing the activity of delta-aminolevulinate synthetase in liver mitochondria . This induction is greatly suppressed by the administration of hemin, hemoglobin, or bilirubin . The compound also affects the activity of NADPH cytochrome P-450 reductase, leading to changes in cytochrome P-450 levels in both mitochondrial and microsomal fractions . These interactions highlight the compound’s role in modulating enzyme activity and gene expression related to heme biosynthesis.

Temporal Effects in Laboratory Settings

The temporal effects of Allylisopropylacetamide in laboratory settings have been well-documented. Successive administrations of the compound increase liver weight, microsomal protein, and phospholipid contents . The rate of microsomal protein synthesis increases both in vivo and in vitro . The compound also causes a decrease in microsomal ribonuclease activity and an initial decrease in cytochrome P-450 content . These effects are reversible upon cessation of injections, with recovery of normal microbody morphology occurring rapidly, although peroxidatic activity returns more slowly .

Dosage Effects in Animal Models

In animal models, the effects of Allylisopropylacetamide vary with different dosages. High doses of the compound can lead to toxic effects, including significant alterations in liver function and enzyme activity . For instance, chronic administration of Allylisopropylacetamide diminishes both mitochondrial and microsomal cytochrome P-450 brain levels . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

Allylisopropylacetamide is involved in several metabolic pathways, particularly those related to heme biosynthesis. The compound induces delta-aminolevulinate synthetase, the first and rate-limiting enzyme of the heme biosynthetic pathway . This induction leads to increased heme and cytochrome P-450 synthesis, enhancing the activity of the mixed-function oxidase system . The compound also interacts with various enzymes and cofactors involved in these pathways, further influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of Allylisopropylacetamide within cells and tissues involve several key processes. The compound is known to inhibit the de novo formation of catalase in guinea pig liver parenchymal cells . It is transported from peroxisomes into the cytoplasm, where it is subsequently degraded . These transport mechanisms are crucial for understanding the compound’s overall distribution and localization within cells.

Subcellular Localization

Allylisopropylacetamide exhibits specific subcellular localization patterns, particularly in hepatic cells. The compound causes a decrease in matrix material and loss of endogenous peroxidatic activity in microbodies . These changes are detectable as early as 48 hours after commencing injections and become prominent by 5 days . The subcellular localization of Allylisopropylacetamide is influenced by various targeting signals and post-translational modifications, which direct it to specific compartments or organelles within the cell .

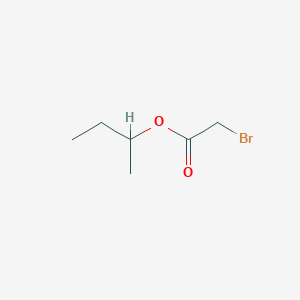

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Allylisopropylacetamide can be synthesized through various methods. One common synthetic route involves the reaction of allyl bromide with isopropylamine to form allylisopropylamine. This intermediate is then reacted with acetic anhydride to yield allylisopropylacetamide. The reaction conditions typically involve the use of a solvent such as methanol and a catalyst to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of allylisopropylacetamide may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: Allylisopropylacetamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Allylisopropylacetamide can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.

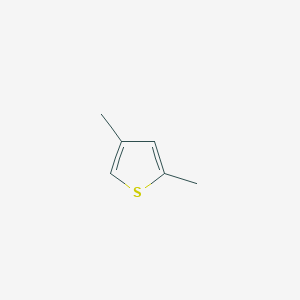

Vergleich Mit ähnlichen Verbindungen

Allylisopropylacetamide: Known for its role as a porphyrogenic agent.

Aminolevulinic Acid: Another compound involved in heme synthesis, but it acts as a precursor rather than an inhibitor.

Succinylacetone: An inhibitor of heme synthesis, similar to allylisopropylacetamide, but with different molecular targets.

Uniqueness: Allylisopropylacetamide is unique in its ability to induce porphyria by inhibiting cytochrome P450 enzymes, leading to the accumulation of porphyrin precursors. This property makes it a valuable tool for studying the biochemical pathways involved in heme synthesis and the effects of porphyrogenic agents on liver function.

Eigenschaften

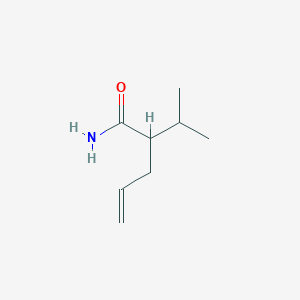

IUPAC Name |

2-propan-2-ylpent-4-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-4-5-7(6(2)3)8(9)10/h4,6-7H,1,5H2,2-3H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINLFAQOKAHXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC=C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952350 | |

| Record name | 2-(Propan-2-yl)pent-4-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299-78-5 | |

| Record name | 2-(1-Methylethyl)-4-pentenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylisopropylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Propan-2-yl)pent-4-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ISOPROPYL-4-PENTENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZOF4719QS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Lys5,MeLeu9,Nle10]-NKA(4-10)](/img/structure/B109922.png)